molecular formula C9H11N5O6 B118756 5-Azidouridine CAS No. 1355028-82-8

5-Azidouridine

Cat. No. B118756
CAS RN: 1355028-82-8
M. Wt: 285.21 g/mol
InChI Key: VOPROYOABONMOS-UAKXSSHOSA-N
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Description

5-Azidouridine is used for nucleotide labelling and promptly reacts via a click reaction with a terminal alkyne or cyclooctyne conjugated to a reporter (fluorophore or biotine). The formed labelled nucleotide has a stable triazole linker .


Synthesis Analysis

Azide-modified nucleoside analogues, including 5-Azidouridine, can be metabolically incorporated into cellular RNA. Robust incorporation of adenosine analogues bearing azide handles at both the 2’- and N6-positions has been reported . A one-pot methodology for the synthesis of 5’-azidoribonucleosides has also been developed .


Molecular Structure Analysis

5-Azidouridine has a molecular formula of C9H11N5O6, an average mass of 285.214 Da, and a monoisotopic mass of 285.070923 Da .


Physical And Chemical Properties Analysis

5-Azidouridine has 11 H bond acceptors, 4 H bond donors, and 3 freely rotating bonds. It has an ACD/LogP of -0.35, an ACD/LogD (pH 5.5) of -0.99, an ACD/BCF (pH 5.5) of 1.00, an ACD/KOC (pH 5.5) of 6.86, an ACD/LogD (pH 7.4) of -1.00, an ACD/BCF (pH 7.4) of 1.00, and an ACD/KOC (pH 7.4) of 6.78. It also has a polar surface area of 132 Å^2 .

Scientific Research Applications

Substrate for Click Chemistry

5-Azidouridine has been extensively explored as a substrate for click chemistry . Click chemistry is a type of chemical synthesis characterized by its efficiency, wide applicability, and the high yield of the desired product. The azido group in 5-Azidouridine can react with alkynes to form a stable triazole ring, a reaction that is often used in the synthesis of various organic compounds .

Metabolic Labeling of DNA and RNA

5-Azidouridine is used in the metabolic labeling of DNA and RNA . This process involves incorporating the azido-modified nucleoside into the nucleic acids during their synthesis. The labeled DNA or RNA can then be detected and visualized, allowing researchers to track their location and movement within the cell .

Precursor for Synthetic Elaboration

5-Azidouridine serves as a precursor for further synthetic elaboration . The azido group can be selectively modified or removed, allowing for the synthesis of a wide range of nucleoside analogs. These analogs can have various applications, from serving as pharmaceutical agents to being used in the study of nucleic acid structure and function .

Generation of Nitrogen-Centered Radicals

5-Azidouridine is of interest due to its ability to generate nitrogen-centered radicals . These radicals, which are formed from the azido groups, can have various biological implications, such as inhibiting ribonucleotide reductases . They can also be generated under reductive conditions, which often produce the same radical species that are observed upon ionization events due to radiation .

Cell-Specific Metabolic Labeling

In combination with uridine/cytidine kinase 2, 5-Azidouridine has been used for cell-specific metabolic labeling of RNA . This method allows for the selective incorporation of 5-Azidouridine into the RNA of cells expressing the specific kinase, enabling cell-type-specific profiling of gene expression .

Study of Radiation Effects

5-Azidouridine can be used to study the effects of radiation on nucleosides . The azido group can generate radicals upon exposure to radiation, allowing researchers to study the resulting chemical reactions and their biological implications .

Safety And Hazards

Safety data sheets for 5-Azidouridine are available, which provide information on its hazards and safety measures .

properties

IUPAC Name

5-azido-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O6/c10-13-12-3-1-14(9(19)11-7(3)18)8-6(17)5(16)4(2-15)20-8/h1,4-6,8,15-17H,2H2,(H,11,18,19)/t4-,5-,6-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOPROYOABONMOS-UAKXSSHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20609998
Record name 5-Azidouridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Azidouridine

CAS RN

1355028-82-8
Record name 5-Azidouridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 5-Azidouridine work as a photoaffinity probe? What happens after it binds to its target?

A1: 5-Azidouridine is a derivative of uridine, a core component of RNA. It contains an azido group that becomes highly reactive upon exposure to UV light. This reactivity allows 5-Azidouridine to form covalent bonds with nearby molecules.

Q2: The research mentions using 5-Azidouridine diphosphate-glucose to study sucrose-phosphate synthase (SPS). Why is this specific derivative used, and what was discovered about SPS?

A2: Sucrose-phosphate synthase (SPS) is a key enzyme involved in sugar metabolism in plants. It utilizes uridine diphosphate-glucose (UDP-glucose) as a substrate. To study the UDP-glucose binding site in SPS, researchers utilized a 5-Azidouridine diphosphate-glucose probe. [, ] This derivative was chosen because it closely resembles the natural substrate, increasing the likelihood of binding to the enzyme's active site.

Q3: Can you provide details on the stability and potential limitations of using 5-Azidouridine as a photoaffinity probe?

A3: While 5-Azidouridine is a powerful tool, it has some limitations:

  • Specificity: While designed to target specific binding sites, there's a risk of non-specific labeling, particularly with longer UV exposure times. Researchers use various controls and competition assays to confirm specific binding. []

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